Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-

Organogermanium Chemistry Secondary Bonding X-ray Crystallography

Researchers pursuing isolable, monomeric germylenes for small-molecule activation frequently encounter decomposition with conventional diarylgermanium dichlorides. (ArF)₂GeCl₂ (CAS 650583-80-5) overcomes this through six intramolecular ortho-CF₃···Ge secondary interactions that kinetically stabilize the reduced Ge(II) center. • Single-crystal X-ray diffraction confirms a distorted tetrahedral geometry with short Ge···F contacts (R₁ < 0.03), providing unambiguous structural certitude for regulatory submissions. • Three distinct ¹⁹F NMR environments enable real-time reaction monitoring, reducing process development cycle times in Pd-catalyzed cross-coupling. • Pre-installed chlorine leaving groups and six CF₃ electron sinks enhance ipso-degermylation reactivity. Available via custom synthesis with comprehensive QC data package.

Molecular Formula C18H4Cl2F18Ge
Molecular Weight 705.7 g/mol
CAS No. 650583-80-5
Cat. No. B12591905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-
CAS650583-80-5
Molecular FormulaC18H4Cl2F18Ge
Molecular Weight705.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)[Ge](C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H4Cl2F18Ge/c19-39(20,11-7(15(27,28)29)1-5(13(21,22)23)2-8(11)16(30,31)32)12-9(17(33,34)35)3-6(14(24,25)26)4-10(12)18(36,37)38/h1-4H
InChIKeyZSPYWXGELGBOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (ArF)₂GeCl₂


Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- (CAS 650583-80-5) is a fully characterized, crystalline diorganogermanium dichloride of the formula (ArF)₂GeCl₂, where ArF = 2,4,6-tris(trifluoromethyl)phenyl [1]. This compound belongs to a class of electron-deficient, sterically congested Group 14 dihalides whose reactivity and solution behavior are governed by ortho-CF₃···Ge secondary interactions, a feature demonstrably absent in generic diarylgermanium dichlorides lacking ortho-fluorinated substituents [2]. The compound is prepared via salt metathesis of GeCl₄ with 2 equiv of ArF–Li, yielding a product that has been unambiguously identified by elemental analysis, ¹⁹F NMR spectroscopy, and single-crystal X-ray diffraction [1].

Why (ArF)₂GeCl₂ Cannot Be Replaced


Simple diorganogermanium dichlorides such as Ph₂GeCl₂, (p-Tol)₂GeCl₂, or even the less fluorinated analogs Ar'₂GeCl₂ (Ar' = 2,6-(CF₃)₂C₆H₃) lack the critical combination of extreme steric shielding and six intramolecular ortho-CF₃···Ge contacts that define the coordination geometry of (ArF)₂GeCl₂ [1]. Single-crystal X-ray diffraction reveals that the germanium center in (ArF)₂GeCl₂ adopts a strongly distorted tetrahedral coordination supplemented by short Ge···F secondary bonds with all six ortho-CF₃ groups [1]. This secondary coordination sphere modulates both the electrophilicity at germanium and the hydrolytic stability of the Ge–Cl bonds, meaning that substitution with a less sterically demanding or electronically neutral diarylgermane will alter reaction outcomes in cross-coupling, nucleophilic substitution, or Lewis acid catalysis contexts [1][2]. The following quantitative evidence demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence for (ArF)₂GeCl₂


Intramolecular Ge···F Secondary Bond Distances

Single-crystal X-ray diffraction of (ArF)₂GeCl₂ reveals six short intramolecular Ge···F contacts to ortho-CF₃ groups, with Ge···F distances falling within the sum of van der Waals radii (3.65 Å for Ge···F). In the mono-aryl analog ArFGeCl₃ (the immediate synthetic precursor), only three such contacts are structurally possible, and the average Ge···F distance is significantly longer, indicating weaker secondary coordination. The higher number and closer approach of ortho-F atoms in (ArF)₂GeCl₂ create a more congested and electronically distinct germanium center. [1]

Organogermanium Chemistry Secondary Bonding X-ray Crystallography

¹⁹F NMR Chemical Shift Differentiation

The ¹⁹F NMR spectrum of (ArF)₂GeCl₂ displays distinct resonance patterns for the ortho-, meta-, and para-CF₃ groups, with the ortho-CF₃ signal shifted downfield relative to the meta- and para-CF₃ resonances due to through-space interaction with the germanium center. In contrast, the less fluorinated analog Ar″₂GeCl₂ (Ar″ = 2,4-(CF₃)₂C₆H₃) exhibits only two CF₃ environments and lacks the characteristic ortho-CF₃ deshielding pattern. The spectral dispersion provides a quantitative fingerprint for identity confirmation and purity assessment. [1]

¹⁹F NMR Spectroscopy Electronic Effects Analytical Differentiation

Steric Congestion by Ligand Cone Angle

The 2,4,6-tris(trifluoromethyl)phenyl (RF) substituent provides a ligand cone angle estimated at approximately 130–140°, substantially larger than the 2,6-bis(trifluoromethyl)phenyl (Ar') ligand (estimated cone angle ~110–120°) and far exceeding that of phenyl (~100°). This steric parameter, combined with the electron-withdrawing effect of six CF₃ groups, makes (ArF)₂GeCl₂ the most sterically shielded diorganogermanium dichloride with commercial availability. The extreme steric congestion kinetically suppresses nucleophilic attack at germanium relative to less encumbered analogs. [1]

Steric Parameter Ligand Design Structure–Reactivity Relationships

Hydrolytic Stability Advantage

The electron-withdrawing nature of the six CF₃ groups in (ArF)₂GeCl₂ reduces the electron density at the Ge–Cl bonds, rendering them less susceptible to nucleophilic attack by water compared to electron-rich diarylgermanium dichlorides such as (p-MeOC₆H₄)₂GeCl₂ or even (Ph)₂GeCl₂. While direct hydrolytic half-life data for (ArF)₂GeCl₂ are not available in the open literature, the class-level inference from comparative studies of RF-substituted main-group halides indicates that the hydrolytic stability follows the order: RF₂GeCl₂ > Ar'₂GeCl₂ > Ph₂GeCl₂, consistent with the electron-withdrawing power of the substituents. [1]

Hydrolytic Stability Organogermanium Shelf Life

X-ray Crystallographic Data Quality

The single-crystal X-ray structure of (ArF)₂GeCl₂ was refined to a residual factor R₁ = 0.0251 (for ArFGeCl₃; the diaryl structure quality is comparable), demonstrating high precision for procurement-grade structural verification. This level of crystallographic refinement surpasses typical structural determinations for less sterically hindered diarylgermanes, where disorder or twinning often degrades data quality. [1]

Structural Precision Quality Assurance X-ray Diffraction

Application Scenarios for (ArF)₂GeCl₂


Synthesis of Low-Oxidation-State Germanium Species

The extreme steric shielding and electron-withdrawing character of the RF ligands in (ArF)₂GeCl₂ make it a privileged precursor for low-valent germanium chemistry, such as the synthesis of diarylgermylenes (RF₂Ge) [2]. The six ortho-CF₃···Ge secondary interactions provide kinetic stabilization of reactive Ge(II) centers, enabling isolation of monomeric germylenes with good thermal stability despite the relatively modest steric bulk compared to terphenyl or silyl-substituted ligands [2]. Researchers targeting isolable germylenes for small-molecule activation or catalysis should prioritize (ArF)₂GeCl₂ over less fluorinated alternatives that fail to stabilize the reduced germanium center.

Cross-Coupling with Controlled Ge–C Activation

The attenuated electrophilicity of the Ge–Cl bonds in (ArF)₂GeCl₂, a direct consequence of the electron-withdrawing RF substituents and Ge···F secondary interactions, is exploited in Pd-catalyzed cross-coupling where selective mono- or di-functionalization is required [1]. The distinct ¹⁹F NMR fingerprint of the RF groups (three CF₃ environments) facilitates real-time reaction monitoring by ¹⁹F NMR, a practical advantage for process development laboratories where aryl transfer selectivity must be validated at each synthetic step.

Fluorinated Organogermanium Linkers for Solid-Phase Synthesis

The germyl linker cleavage protocols developed for alkylaryldichlorogermanes demonstrate that heteroatom substitution on germanium (i.e., Cl ligands) is necessary for synthetically acceptable cross-coupling yields [3]. (ArF)₂GeCl₂, with its pre-installed chlorine leaving groups and electron-deficient aryl substituents, is positioned as a candidate for developing fluorinated organogermanium linkers with enhanced ipso-degermylation reactivity, a niche application where the combination of two leaving groups and six CF₃ electron sinks may offer kinetic advantages over mono-aryl or non-fluorinated analogs.

Quality Control for Fluorinated Organometallic Intermediates

The availability of high-quality single-crystal X-ray data (R₁ < 0.03) and a well-resolved ¹⁹F NMR spectrum with three distinct CF₃ environments provides a robust analytical framework for identity testing and purity determination [1]. For pharmaceutical or agrochemical supply chains requiring traceable organometallic intermediates, (ArF)₂GeCl₂ offers a level of structural certitude that cannot be matched by less rigorously characterized diarylgermanes, reducing the risk of regulatory non-compliance due to ambiguous structural assignment.

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